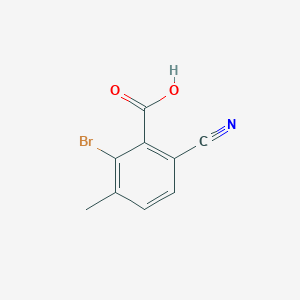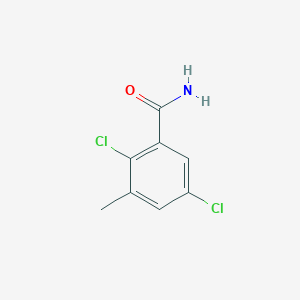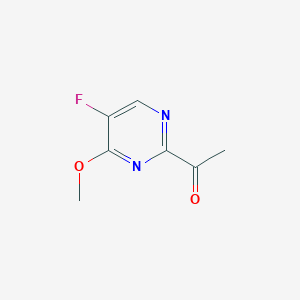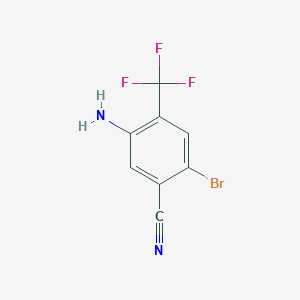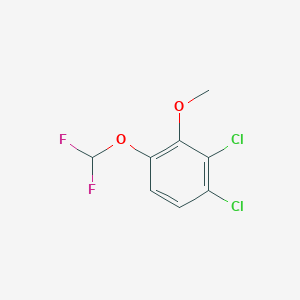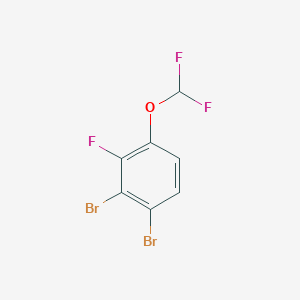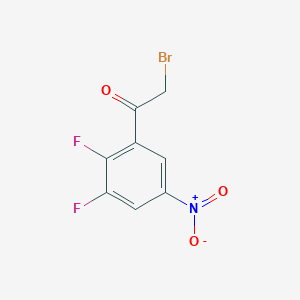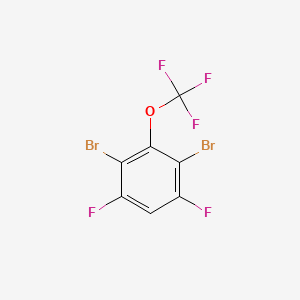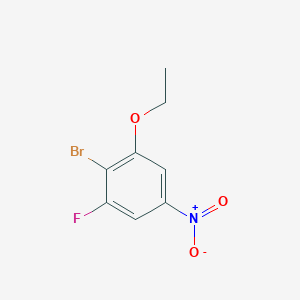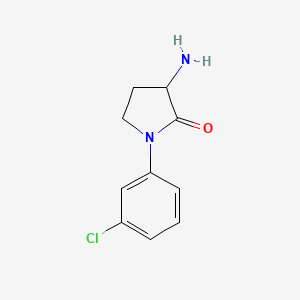
3-氨基-1-(3-氯苯基)吡咯烷-2-酮
描述
3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with an amino group and a 3-chlorophenyl group
科学研究应用
3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
生化分析
Biochemical Properties
3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
The effects of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one on different cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular functions. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a biochemical tool for studying molecular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful, highlighting the importance of dosage optimization in research .
Transport and Distribution
The transport and distribution of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one within cells and tissues are essential for understanding its biochemical effects. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and function, providing insights into its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorobenzaldehyde and 3-aminopyrrolidin-2-one.
Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with 3-aminopyrrolidin-2-one in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Cyclization: The intermediate product is then cyclized to form the pyrrolidinone ring, often using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods: In industrial settings, the production of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, enhancing the efficiency of the synthesis process.
Types of Reactions:
Oxidation: 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidinone derivatives.
作用机制
The mechanism of action of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and pain, potentially inhibiting the production of pro-inflammatory cytokines.
相似化合物的比较
- 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one
- 3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one
Comparison:
- Structural Differences: The position of the chlorine atom on the phenyl ring varies among these compounds, affecting their chemical reactivity and biological activity.
- Unique Properties: 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of 3-Amino-1-(3-chlorophenyl)pyrrolidin-2-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
3-amino-1-(3-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-7-2-1-3-8(6-7)13-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMDDEDHCSXWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1530061.png)
